molecular formula C19H24FN5OS B2759320 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide CAS No. 1171482-13-5

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide

Cat. No.: B2759320
CAS No.: 1171482-13-5
M. Wt: 389.49
InChI Key: FOYFAAHDOMDYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The presence of fluorophenyl and propylacetamide groups suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a piperazine ring via a sulfur atom. The fluorophenyl and propylacetamide groups would be attached to the piperazine and pyrimidine rings, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Therapeutic Applications of Piperazine Derivatives

Piperazine, as a core structure, plays a crucial role in the rational design of drugs due to its versatility and the broad spectrum of therapeutic effects it can impart to its derivatives. These effects range from antipsychotic, antihistamine, and antidepressant properties to anticancer, antiviral, and anti-inflammatory activities, among others. The slight modification in the substitution pattern on the piperazine nucleus can lead to a noticeable difference in the medicinal potential of the resultant molecules, highlighting the chemical flexibility and the vast potential for the development of new therapeutic agents based on this structure (Rathi et al., 2016).

Piperazine Derivatives in Drug Development

The exploration of piperazine-based molecules has increased significantly in recent years, reflecting the entity's broad potential in drug discovery. Previously considered primarily for CNS activity, the expansion into various other therapeutic areas suggests the emergence of the pharmacophore as a flexible building block for discovering drug-like elements. The modification of substituents on the piperazine ring has been shown to significantly impact the pharmacokinetic and pharmacodynamics factors of the resulting molecules, thereby assisting drug discoverers in rationally designing molecules for various diseases (Rathi et al., 2016).

Future Directions

Future research on this compound could involve studying its biological activity, particularly its potential anticancer activity. Further studies could also explore its physical and chemical properties, and how these properties could be manipulated to improve its activity .

Mechanism of Action

Properties

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS/c1-2-7-21-18(26)13-27-19-12-17(22-14-23-19)25-10-8-24(9-11-25)16-6-4-3-5-15(16)20/h3-6,12,14H,2,7-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYFAAHDOMDYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.